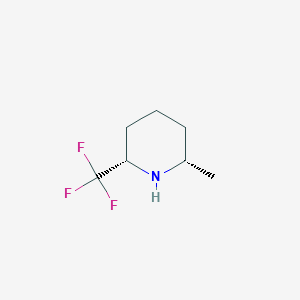
3-(Butylamino)-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)-4-methylbenzonitrile is an organic compound with a molecular formula of C12H16N2. This compound is characterized by a butylamino group attached to the benzene ring, which also bears a methyl group and a nitrile group. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with butylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is generally facilitated by heating and may require a catalyst to improve yield and reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions: 3-(Butylamino)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the butylamino or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
3-(Butylamino)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including its use as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Butylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds or ionic interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
相似化合物的比较
- 3-(Butylamino)-4-chlorobenzonitrile
- 3-(Butylamino)-4-ethylbenzonitrile
- 3-(Butylamino)-4-methoxybenzonitrile
Comparison: 3-(Butylamino)-4-methylbenzonitrile is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the methyl group can provide steric hindrance or electronic effects that alter the compound’s chemical behavior and biological activity.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-(butylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-4-7-14-12-8-11(9-13)6-5-10(12)2/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI 键 |
RPKNAMKTYAZPTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C=CC(=C1)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



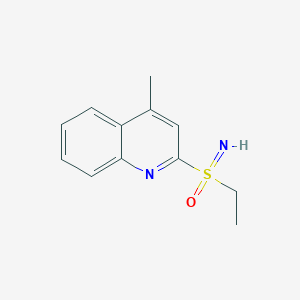
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine](/img/structure/B13225788.png)

![6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13225796.png)
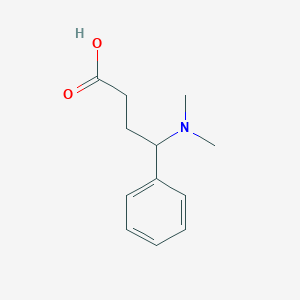
![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)
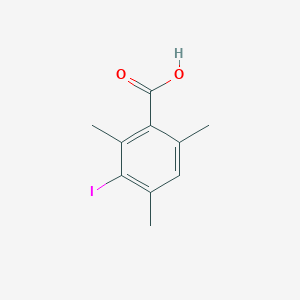
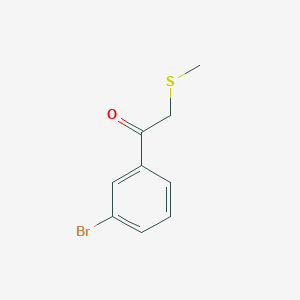
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)

